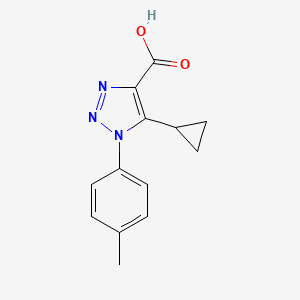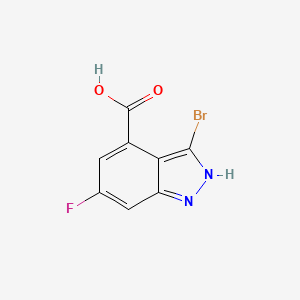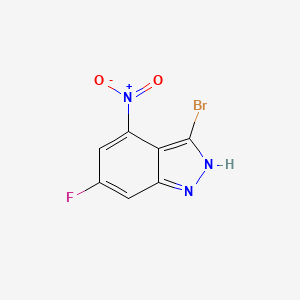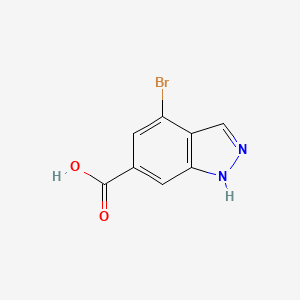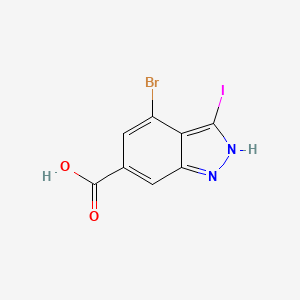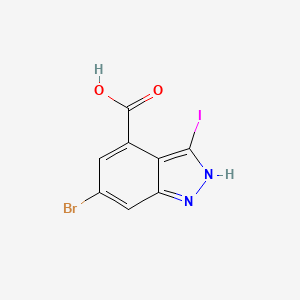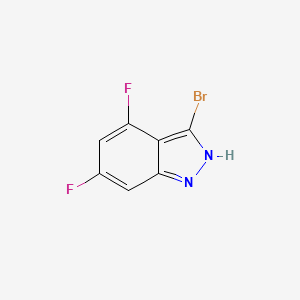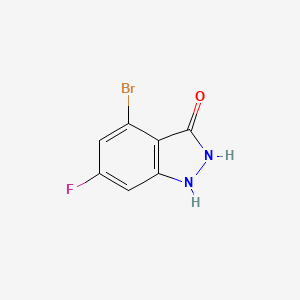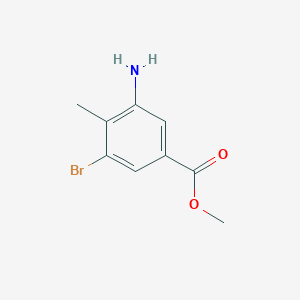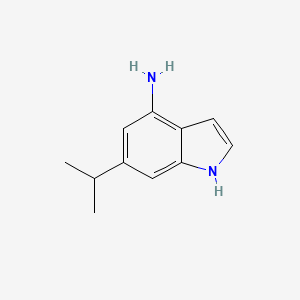
6-异丙基-1H-吲哚-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropyl-1H-indol-4-amine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an isopropyl group attached to the nitrogen atom at the 6th position and an amine group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
科学研究应用
医药:抗病毒和抗炎应用
6-异丙基-1H-吲哚-4-胺由于其生物活性在医学领域显示出潜力。 该化合物的衍生物已被报道具有抗病毒特性,特别是针对甲型流感病毒和柯萨奇病毒B4 。 此外,一些衍生物已显示出抗炎和止痛活性,这可能有利于开发新的治疗剂 。
农业:植物生长调节
在农业中,吲哚衍生物如6-异丙基-1H-吲哚-4-胺由于其与植物激素(如吲哚-3-乙酸)的结构相似性而备受关注,吲哚-3-乙酸参与植物生长的调节 。 这表明它在提高作物产量和改善植物健康方面具有潜在的应用。
材料科学:复杂分子的合成
吲哚环系统是6-异丙基-1H-吲哚-4-胺的一部分,是合成天然化合物中发现的复杂分子结构的关键组成部分 。 它在有机合成中的作用使其成为创建具有特定性质的新材料的宝贵工具。
环境科学:生物降解和毒性研究
吲哚衍生物在环境科学中具有重要意义,用于研究芳香族化合物的生物降解。 了解这些化合物的环境归宿可以更好地管理其潜在的毒性和环境影响 。
生物化学:酶抑制和受体结合
在生物化学中,6-异丙基-1H-吲哚-4-胺的衍生物因其抑制酶和结合受体的能力而受到关注,这对开发针对特定生化途径的药物至关重要 。
药理学:药物开发
吲哚衍生物的药理活性,包括抗病毒、抗炎和抗癌特性,使其成为药物开发和治疗各种疾病的候选药物 。
分析化学:色谱法和光谱法
在分析化学中,像6-异丙基-1H-吲哚-4-胺这样的化合物可以用作色谱法和光谱法中的标准品或试剂,有助于物质的鉴定和定量 。
化学工程:工艺优化
作用机制
Target of Action
6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine or 4-Amino-6-isopropylindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, indole derivatives can disrupt the normal functioning of cells, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 6-Isopropyl-1H-indol-4-amine’s action can vary depending on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication within cells . If it shows anti-inflammatory activity, it may reduce inflammation by modulating the activity of certain immune cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Isopropyl-1H-indol-4-amine. For example, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be influenced by storage conditions, such as light exposure and humidity .
生化分析
Biochemical Properties
6-(Propan-2-yl)-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in the production of uric acid, which is significant in the treatment of conditions like gout. Additionally, 6-(Propan-2-yl)-1H-indol-4-amine interacts with various proteins, influencing their activity and stability.
Cellular Effects
The effects of 6-(Propan-2-yl)-1H-indol-4-amine on cells are profound. It has been observed to influence cell viability and proliferation. For example, studies on MC3T3-E1 cells, a type of osteoblast precursor, showed that 6-(Propan-2-yl)-1H-indol-4-amine can slightly stimulate cell proliferation in a dose-dependent manner
Molecular Mechanism
At the molecular level, 6-(Propan-2-yl)-1H-indol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This binding interaction is crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Propan-2-yl)-1H-indol-4-amine over time have been studied extensively. In laboratory settings, it has been found to be relatively stable, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the exact duration and extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 6-(Propan-2-yl)-1H-indol-4-amine vary with dosage. At lower doses, it has been observed to have beneficial effects, such as reducing uric acid levels and stimulating cell proliferation. At higher doses, it can exhibit toxic effects, including potential liver and kidney damage . These findings highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
6-(Propan-2-yl)-1H-indol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the purine metabolism pathway . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Propan-2-yl)-1H-indol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
6-(Propan-2-yl)-1H-indol-4-amine is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These factors direct it to specific organelles, where it can exert its biochemical effects . The precise localization patterns are still being studied, but they are essential for understanding its function and activity within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone with an isopropyl group.
Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents followed by reduction and cyclization. This method can be tailored to introduce the isopropyl group at the desired position on the indole ring.
Industrial Production Methods
Industrial production of 6-Isopropyl-1H-indol-4-amine typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
6-Isopropyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2)
属性
IUPAC Name |
6-propan-2-yl-1H-indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABORPNHMGPVDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=CNC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646674 |
Source


|
| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-80-5 |
Source


|
| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
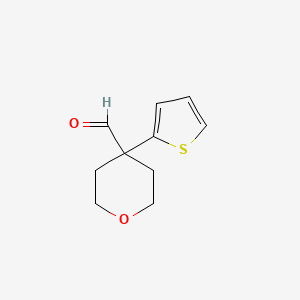
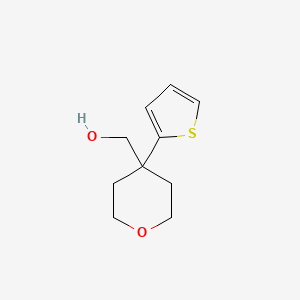
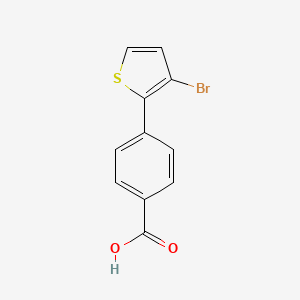
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
